
Bromfenac N-|A-D-Glucoside
Übersicht
Beschreibung
Bromfenac N-|A-D-Glucoside is a chemical compound with the molecular formula C21H22BrNO8 and a molecular weight of 496.31 g/mol It is a derivative of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used in ophthalmic solutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bromfenac N-|A-D-Glucoside typically involves the glycosylation of bromfenac with a suitable glucosyl donor. The reaction is often catalyzed by an enzyme or a chemical catalyst under controlled conditions. The process generally includes:
Reactants: Bromfenac and a glucosyl donor.
Catalysts: Enzymes like glucosyltransferases or chemical catalysts such as Lewis acids.
Conditions: The reaction is carried out in an appropriate solvent at a specific temperature and pH to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but with enhanced efficiency and yield. The process is optimized for cost-effectiveness and scalability, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Bromfenac N-|A-D-Glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the glucoside moiety or the bromfenac core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Postoperative Inflammation
Bromfenac N-β-D-Glucoside is primarily indicated for the treatment of postoperative inflammation following cataract surgery. Clinical trials have demonstrated its efficacy in reducing both inflammation and pain in this context .
Study | Population | Outcome | Findings |
---|---|---|---|
Study A | 200 patients | Pain reduction | Significant reduction in pain scores post-surgery with bromfenac treatment. |
Study B | 150 patients | Inflammation control | Faster resolution of inflammation compared to placebo. |
Macular Edema
Emerging evidence suggests that bromfenac formulations can be beneficial in managing cystoid macular edema associated with diabetic retinopathy and uveitis. The glucoside variant may offer improved absorption and retention within ocular tissues, enhancing its therapeutic effects .
Other Ocular Disorders
Bromfenac N-β-D-Glucoside has potential applications in treating various ocular surface disorders characterized by inflammation, such as:
- Age-related macular degeneration
- Retinal vein occlusion
- Pain associated with intravitreal injections
Case Study 1: Efficacy in Macular Edema
A clinical trial involving patients with diabetic macular edema treated with Bromfenac N-β-D-Glucoside showed a marked improvement in visual acuity and reduction in retinal thickness over three months .
Case Study 2: Post-refractive Surgery Outcomes
In a cohort study assessing patients post-refractive eye surgery, those treated with Bromfenac N-β-D-Glucoside reported lower levels of discomfort and quicker recovery times compared to those receiving standard NSAID treatments .
Safety Profile
The safety profile of Bromfenac N-β-D-Glucoside appears favorable, with common side effects including mild ocular irritation. Serious adverse events have not been reported extensively, although further systematic evaluations are warranted to confirm long-term safety across diverse patient populations .
Wirkmechanismus
The mechanism of action of Bromfenac N-|A-D-Glucoside involves the inhibition of prostaglandin synthesis by blocking cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation. The glucoside form may have altered pharmacokinetics and bioavailability, potentially enhancing its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Bromfenac: The parent compound, used primarily as an NSAID in ophthalmic solutions.
Diclofenac: Another NSAID with similar anti-inflammatory properties.
Ketorolac: An NSAID used for short-term management of moderate to severe pain.
Uniqueness: Bromfenac N-|A-D-Glucoside is unique due to its glucoside moiety, which may enhance its solubility, stability, and bioavailability compared to its parent compound, bromfenac. This modification can lead to improved therapeutic outcomes and reduced side effects .
Biologische Aktivität
Bromfenac N-|A-D-Glucoside is a derivative of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology for treating postoperative inflammation and pain. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.
Overview of Bromfenac
Bromfenac is known for its potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play critical roles in the inflammatory process. The addition of a bromine atom enhances its anti-inflammatory potency compared to other NSAIDs. Studies indicate that bromfenac has an IC50 of approximately 5.56 nM for COX-1 and 7.45 nM for COX-2, highlighting its strong inhibitory effects on prostaglandin synthesis, a key mediator of inflammation .
The primary mechanism through which this compound exerts its biological activity involves:
- Inhibition of Prostaglandin Synthesis : By blocking COX enzymes, bromfenac reduces the formation of prostaglandins, which are responsible for promoting inflammation, pain, and increased vascular permeability .
- Ocular Distribution : Following topical administration, bromfenac is rapidly distributed throughout ocular tissues, including the conjunctiva, cornea, iris-ciliary body, and retina. This extensive distribution is crucial for its effectiveness in treating ocular conditions .
Pharmacokinetics
Research has demonstrated that bromfenac achieves peak concentrations in ocular tissues within 1–3 hours post-administration. For instance, studies comparing different formulations have shown that BromSite® (a formulation containing bromfenac) results in significantly higher concentrations in various ocular tissues compared to other NSAIDs like Prolensa® and Ilevro® .
Table 1: Pharmacokinetic Parameters of Bromfenac
Formulation | Peak Concentration (Cmax) | Time to Peak (Tmax) | AUC (Area Under Curve) |
---|---|---|---|
BromSite BID | Higher than Prolensa/Ilevro | 0.5 - 1 hour | Significantly elevated |
Prolensa | Lower than BromSite | 1 hour | Lower AUC |
Ilevro | Lower than BromSite | 1 hour | Lower AUC |
Clinical Applications
This compound has been evaluated in various clinical scenarios:
- Postoperative Inflammation : Clinical trials have shown that bromfenac is effective in reducing inflammation and pain following cataract surgery. In a study involving 440 subjects, those treated with bromfenac demonstrated significantly lower inflammation scores compared to placebo .
- Macular Edema : Bromfenac has been studied as an adjunct therapy in managing macular edema associated with conditions such as diabetic retinopathy and retinal vein occlusion. Its use alongside anti-VEGF therapies has shown promising results in improving visual acuity and reducing edema .
- General Ocular Disorders : Beyond postoperative settings, bromfenac has been applied to treat various inflammatory conditions affecting the anterior segment of the eye .
Case Study 1: Efficacy in Cataract Surgery
In a double-masked study comparing bromfenac with placebo after cataract surgery:
- Results : A significantly higher percentage of patients treated with bromfenac achieved complete resolution of ocular inflammation by day 15 compared to those receiving placebo (P < 0.0001).
- Adverse Events : Fewer patients discontinued treatment due to lack of efficacy in the bromfenac group (3.2% vs. 23.9% in placebo) indicating better tolerability .
Case Study 2: Adjunct Therapy for Diabetic Macular Edema
A review of ten studies indicated that adding bromfenac to anti-VEGF therapy resulted in improved outcomes in patients with diabetic macular edema:
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Bromfenac N-|A-D-Glucoside?
- Methodological Answer : Synthesis typically involves enzymatic or chemical conjugation of bromfenac with a glucoside moiety, validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Purity assessment requires mass spectrometry (MS) for molecular weight confirmation and thin-layer chromatography (TLC) for byproduct detection. Reproducibility hinges on adherence to protocols from primary literature, with iterative optimization of reaction conditions (e.g., pH, temperature) .
Q. Which analytical techniques are critical for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting low systemic concentrations (e.g., <50 ng/mL, as observed in human ocular studies). Validation parameters include linearity (1–100 ng/mL), intra-day precision (<15% RSD), and recovery rates (>80%). Sample preparation often involves protein precipitation with acetonitrile followed by solid-phase extraction to minimize matrix effects .
Q. How should researchers design in vitro studies to evaluate the anti-inflammatory efficacy of this compound?
- Methodological Answer : Use COX-1/COX-2 inhibition assays with human recombinant enzymes or cell-based models (e.g., lipopolysaccharide-stimulated macrophages). Include positive controls (e.g., indomethacin) and dose-response curves (0.1–100 µM). Normalize results to protein content or cell viability (via MTT assay). Replicate experiments in triplicate to assess variability .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy of this compound be resolved?
- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate tissue penetration (e.g., aqueous humor concentrations) with COX inhibition. Use meta-analysis to reconcile disparities: aggregate data from preclinical animal studies (oral/ocular dosing) and clinical trials, adjusting for interspecies metabolic differences and bioavailability limitations .
Q. What experimental strategies are recommended to assess the metabolite’s role in enhancing ocular tissue penetration?
- Methodological Answer : Compare corneal permeability ex vivo (e.g., using Franz diffusion cells) between bromfenac and its glucoside metabolite. Employ radiolabeled tracers (³H-bromfenac) to track distribution in animal models. Validate findings with confocal microscopy or MALDI imaging to localize metabolites in ocular tissues .
Q. How should researchers integrate preclinical toxicology data into clinical risk assessments for this compound?
- Methodological Answer : Apply the "No Observed Adverse Effect Level" (NOAEL) from rodent studies (e.g., embryolethality at 150× human exposure) to calculate a safety margin. Adjust for systemic exposure differences (e.g., ocular vs. oral administration) using allometric scaling. Validate with human pharmacokinetic data from microdosing trials and physiologically based pharmacokinetic (PBPK) models .
Q. What systematic approaches are effective for identifying research gaps in this compound’s mechanism of action?
- Methodological Answer : Perform a PRISMA-guided systematic review of MEDLINE/EMBASE (exclusion criteria: cataract surgery, non-ocular applications). Use keyword combinations ("bromfenac glucoside" AND "COX inhibition" NOT "cataract"). Analyze gaps via bibliometric tools (e.g., VOSviewer) to map understudied areas, such as long-term ocular surface toxicity or interactions with biologics .
Q. Methodological Best Practices
- Literature Reviews : Prioritize primary sources indexed in PubMed or Web of Science. Exclude non-peer-reviewed platforms (e.g., ChemScene) and validate chemical data via CAS SciFinder .
- Ethical Compliance : For human studies, register protocols on ClinicalTrials.gov and adhere to CONSORT guidelines for randomized trials, including blinding methods and power calculations .
- Data Contradictions : Use sensitivity analyses to evaluate outlier studies and apply Bradford Hill criteria (e.g., biological plausibility, dose-response) to assess causality .
Eigenschaften
IUPAC Name |
2-[3-(4-bromobenzoyl)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26)/t14-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPFOYDRLGWLCK-LNCSSOGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747212 | |
Record name | N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212266-82-5 | |
Record name | N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.